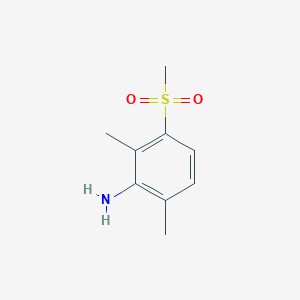

2,6-Dimethyl-3-(methylsulfonyl)aniline

描述

Context within Aniline (B41778) and Sulfonyl Chemical Structures

2,6-Dimethyl-3-(methylsulfonyl)aniline is an aromatic amine. Its core structure is aniline, a benzene (B151609) ring substituted with an amino group (-NH₂). This is further modified with two methyl groups (-CH₃) at positions 2 and 6, and a methylsulfonyl group (-SO₂CH₃) at position 3. The aniline moiety provides a versatile scaffold for chemical synthesis and is a key component in many biologically active molecules. google.comgoogleapis.com The sulfonyl group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a strong electron-withdrawing group that can significantly influence a molecule's physicochemical properties, such as acidity, solubility, and ability to act as a hydrogen bond acceptor. google.com The combination of these functional groups in a specific arrangement, as seen in this compound, results in a unique electronic and steric profile that could theoretically be of interest in various research applications.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 10311-40-7 |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Appearance | Inquire |

| Purity | Inquire |

Overview of its Emergence in Advanced Chemical and Biological Investigations

A thorough review of scientific literature and patent databases reveals a significant lack of specific studies focused on this compound. While chemical suppliers list the compound, indicating its synthesis is possible and it is available for research purposes, there are no prominent, publicly accessible research articles detailing its synthesis, biological evaluation, or application in advanced investigations. bldpharm.com Its specific CAS number, 10311-40-7, is indexed in chemical databases, but without associated peer-reviewed studies on its activity or utility. bldpharm.com This suggests that this compound may be a novel compound with underexplored potential, a synthetic intermediate, or a compound that has been investigated in proprietary research that is not publicly disclosed.

Significance in the Broader Landscape of Pharmaceutical and Agrochemical Research

The structural motifs present in this compound are of considerable importance in both pharmaceutical and agrochemical research.

In Pharmaceuticals: Aniline derivatives have been a cornerstone of drug discovery for over a century. google.com The sulfa drugs, a class of antibiotics, are perhaps the most famous example of sulfonamide-containing aniline derivatives. The sulfonyl group is a common feature in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. google.com The methyl and dimethyl substitutions on the aniline ring can influence the compound's metabolic stability and its interaction with biological targets. mdpi.com

In Agrochemicals: The aniline and sulfonylaniline scaffolds are also prevalent in the agrochemical industry. Many herbicides, fungicides, and insecticides contain these structural features. For example, dinitroaniline herbicides are a well-known class of agrochemicals. epo.org The sulfonylurea herbicides are another major class, known for their high efficacy at low application rates. The specific substitution pattern on the aniline ring is crucial for determining the compound's herbicidal, fungicidal, or insecticidal activity and its selectivity for target organisms. google.com

Historical Trajectories of Research into Related Methylsulfonylaniline Derivatives

The history of research into aniline derivatives dates back to the 19th century, with the discovery of aniline itself and its subsequent use in the burgeoning synthetic dye industry. googleapis.comgoogleapis.com This early work laid the foundation for the development of the first synthetic drugs, many of which were aniline derivatives. google.com Acetanilide, derived from aniline, was one of the first synthetic analgesics. google.com

The introduction of the sulfonyl group into aniline structures marked a significant milestone, leading to the development of the sulfonamide antibiotics in the 1930s, which revolutionized medicine. googleapis.com In the decades that followed, medicinal chemists and agrochemical scientists systematically explored the structure-activity relationships of various substituted anilines and sulfonylanilines. This research led to the discovery of a vast number of commercially successful products.

The exploration of methylsulfonylaniline derivatives is part of this broader historical trend. Researchers have investigated how the position and number of methyl and methylsulfonyl groups on the aniline ring affect biological activity. For instance, various isomers of methylsulfonylaniline have been used as intermediates in the synthesis of more complex molecules with potential therapeutic or agricultural applications. google.com The historical trajectory shows a continuous effort to fine-tune the chemical structure of these compounds to optimize their efficacy and safety profiles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dimethyl-3-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWUBBZDJUPVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375506 | |

| Record name | 2,6-dimethyl-3-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-40-7 | |

| Record name | 2,6-dimethyl-3-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-3-(methylsulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,6-Dimethyl-3-(methylsulfonyl)aniline

While a single, universally established synthetic route is not prominently documented in publicly available literature, a plausible and chemically sound pathway can be constructed based on established organic chemistry principles. This route involves a multi-step sequence starting from a readily available precursor.

The most logical starting material for the synthesis of this compound is 2,6-dimethylaniline (B139824) . This compound is commercially available and can be synthesized through various methods, including the amination of 2,6-dimethylphenol.

A key intermediate in a potential synthetic pathway is 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride . The synthesis of this intermediate would likely begin with the nitration of a suitable 2,6-dimethyl-substituted benzene (B151609) ring, followed by chlorosulfonylation.

Table 1: Key Precursor and Intermediate Compounds

| Compound Name | Chemical Structure | Role in Synthesis |

| 2,6-Dimethylaniline | Starting Material | |

| 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride | Key Intermediate | |

| 2,6-Dimethyl-3-nitroaniline | Potential Intermediate | |

| 2,6-Dimethyl-3-(methylthio)aniline | Potential Intermediate |

A likely synthetic strategy involves the following key transformations:

Electrophilic Aromatic Substitution (Sulfonation): The introduction of a sulfur-containing group onto the 2,6-dimethylaniline ring is a critical step. Direct sulfonation of 2,6-dimethylaniline with fuming sulfuric acid would likely lead to a mixture of isomers, with the para-substituted product being the major one due to the ortho, para-directing effect of the amino and methyl groups. To achieve substitution at the 3-position, a more controlled approach is necessary. One possible strategy involves the protection of the amino group, for instance, by acetylation to form 2,6-dimethylacetanilide. This would moderate the activating effect of the amino group and could influence the regioselectivity of the subsequent sulfonation. However, steric hindrance from the two methyl groups would still make direct sulfonation at the 3-position challenging.

A Multi-step Approach via a Nitro Intermediate: A more regioselective route would likely involve starting with a precursor where the 3-position is already functionalized. For instance, the synthesis could proceed from 2,6-dimethyl-3-nitroaniline. The nitro group can then be reduced to an amino group, and the original amino group can be diazotized and subjected to a Sandmeyer-type reaction to introduce a sulfonyl chloride or a related group. However, the synthesis of 2,6-dimethyl-3-nitroaniline itself would require a carefully planned synthetic sequence.

Synthesis via a Thioether Intermediate: An alternative pathway could involve the synthesis of 2,6-dimethyl-3-(methylthio)aniline. This could potentially be achieved through various methods, including the reaction of a suitable organometallic derivative of a protected 2,6-dimethylaniline with a sulfur electrophile. The resulting thioether could then be oxidized to the corresponding methylsulfonyl group using an oxidizing agent like hydrogen peroxide or a peroxy acid.

Reaction Scheme: Plausible Synthetic Route

Optimized Conditions: The optimization of reaction conditions would be crucial for maximizing the yield of the desired 3-substituted isomer. This would involve careful control of temperature, reaction time, and the choice of reagents and solvents to manage the regioselectivity of the electrophilic substitution steps and to ensure the stability of the intermediates.

Given the potential for isomeric byproducts in electrophilic aromatic substitution reactions on a polysubstituted ring, purification is a critical aspect of the synthesis. Techniques such as column chromatography and recrystallization would be essential to isolate the desired this compound in high purity.

To optimize the yield, a thorough investigation of reaction parameters for each step would be necessary. This includes:

Stoichiometry of reactants: Adjusting the molar ratios of the starting materials and reagents.

Catalyst selection: For reactions like Sandmeyer-type transformations, the choice of copper salt can significantly impact the yield.

Temperature and reaction time: Precise control to favor the desired reaction pathway and minimize side reactions.

Derivatization Strategies and Analog Synthesis of this compound

The presence of two distinct functional groups, the aniline (B41778) moiety and the methylsulfonyl group, offers opportunities for the synthesis of a diverse range of analogs.

The primary amino group of this compound is a versatile handle for a variety of chemical transformations.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce various substituents. Due to the steric hindrance from the two ortho-methyl groups, these reactions might require more forcing conditions or specialized catalysts.

Acylation: The aniline can readily react with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to modify the electronic and physical properties of the molecule.

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a wide range of other functional groups through Sandmeyer and related reactions, although the stability of the diazonium salt would need to be considered.

Table 2: Potential Derivatization Reactions at the Aniline Moiety

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2,6-dimethyl-3-(methylsulfonyl)aniline |

| N-Acylation | Acyl chloride, Base | N-Acyl-2,6-dimethyl-3-(methylsulfonyl)aniline |

| Sulfonamide Formation | Sulfonyl chloride, Base | N-Sulfonyl-2,6-dimethyl-3-(methylsulfonyl)aniline |

The methylsulfonyl group is generally considered to be chemically robust. However, modifications are possible, although they are less common than derivatization of the aniline moiety.

Alpha-Halogenation: The methyl group of the methylsulfonyl moiety could potentially be halogenated under radical conditions, introducing a reactive handle for further transformations.

Conversion to Sulfonamide: While less direct, it might be possible to convert the methylsulfonyl group into a sulfonamide. This would likely involve a multi-step process, potentially including cleavage of the methyl-sulfur bond followed by conversion to a sulfonyl chloride and reaction with an amine.

The chemical implications of such modifications would be significant, altering the electronic properties, polarity, and potential biological activity of the resulting analogs.

Introduction of Diverse Pharmacophores for Enhanced Bioactivity

The structure of this compound offers several sites for the introduction of pharmacophores to potentially enhance its biological activity. Pharmacophores are molecular features or patterns that are recognized at a receptor site and are responsible for a drug's biological activity.

The primary amino group is a key handle for derivatization. It can be alkylated or acylated to introduce various substituents. For example, reaction with a suitably functionalized carboxylic acid, activated as an acid chloride or using coupling agents, can lead to the formation of amide derivatives. These amides can incorporate a wide range of pharmacophoric groups, such as heterocyclic rings or other functional groups known to interact with biological targets.

Furthermore, the aromatic ring itself can be a target for modification, although the existing substituents will direct the position of any new group. Electrophilic aromatic substitution reactions, such as halogenation or nitration, could be employed to introduce additional functionality, although the strongly activating amino group and the deactivating sulfonyl group would compete in directing the substitution pattern.

The introduction of a triazole ring, a common pharmacophore in medicinal chemistry, could be envisioned. mdpi.com This could potentially be achieved by converting the aniline to an azide via the diazonium salt, followed by a cycloaddition reaction with an alkyne. The resulting triazole derivatives could then be evaluated for their biological properties.

Role as a Synthetic Intermediate and Building Block in Complex Molecule Construction

This compound serves as a valuable synthetic intermediate and building block for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional areas—the primary amino group, the methylsulfonyl group, and the substituted aromatic ring—provides multiple points for further chemical modification.

The amino group allows for the formation of amides, sulfonamides, and imines, and can participate in various coupling reactions. For example, it can be used in the synthesis of quinazolines, which are privileged structures in medicinal chemistry, through condensation reactions with appropriate carbonyl compounds.

The methylsulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can also be a site for chemical modification, although it is generally more stable than the amino group.

Investigation of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Several key principles of green chemistry can be applied to the synthesis of this compound:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. The development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, would significantly reduce the environmental impact. nih.gov

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. For the synthesis of the aniline moiety, catalytic amination of the corresponding phenol could be a greener alternative to traditional methods that may involve harsh reagents. Similarly, for the sulfonation step, the use of solid acid catalysts that can be easily recovered and reused would be preferable to stoichiometric amounts of corrosive acids.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov This can be achieved by using highly selective reactions and by recycling reagents and solvents.

For instance, a greener approach to the synthesis of the aniline precursor, 2,6-dimethylaniline, could involve the direct amination of 2,6-dimethylphenol using a reusable catalyst. Patents describe processes for the vapor-phase amination of 2,6-dimethylphenol over an aluminum oxide catalyst.

For the sulfonation step, traditional methods often use fuming sulfuric acid, which is highly corrosive and generates significant waste. Greener sulfonation methods could involve the use of sulfur trioxide complexes or solid-supported sulfonating agents that are easier to handle and generate less waste.

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound:

| Synthetic Step | Traditional Method | Potential Green Chemistry Approach |

| Aniline Synthesis | Nitration of m-xylene followed by reduction | Catalytic amination of 2,6-dimethylphenol |

| Sulfonation | Reaction with fuming sulfuric acid | Use of solid acid catalysts or SO3 complexes |

| Solvent Usage | Volatile organic solvents | Water, supercritical CO2, or solvent-free conditions |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous or biocatalysts |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2,6-dimethyl-3-(methylsulfonyl)aniline, both ¹H and ¹³C NMR provide critical information about its atomic framework.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the molecule. The aromatic region would be expected to show two distinct signals for the two non-equivalent aromatic protons. The two ortho-methyl groups, being chemically equivalent, would likely produce a single, sharp singlet, integrating to six protons. Similarly, the methyl group of the methylsulfonyl moiety would appear as another sharp singlet, integrating to three protons. The amine (-NH₂) protons often appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum would be expected to show signals for the six aromatic carbons (with varying intensities due to substitution), the two equivalent methyl carbons attached to the ring, and the methyl carbon of the sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and chemical shift theory. Actual experimental values may vary based on solvent and other conditions.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ar-H (C4-H, C5-H) | 6.8 - 7.5 | 115 - 135 |

| Ar-NH₂ | ~4.0 (broad) | N/A |

| Ar-CH₃ (x2) | ~2.3 | ~18 |

| -SO₂CH₃ | ~3.1 | ~45 |

| Ar-C (quaternary) | N/A | 120 - 150 |

For a definitive assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. These experiments reveal correlations between protons and carbons, allowing for the precise mapping of the molecular structure.

Conformational analysis, which examines the spatial arrangement of atoms, is also informed by NMR. The presence of two bulky methyl groups ortho to the amine group can cause steric hindrance, potentially restricting the rotation of the amine and methylsulfonyl groups. This steric inhibition of resonance can influence the electronic environment of the aromatic ring. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing insights into the preferred three-dimensional conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and assessing its purity. For this compound, which has a molecular formula of C₉H₁₃NO₂S, the expected molecular weight is approximately 199.27 g/mol .

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak ([M]⁺) at m/z ≈ 199. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways could include the loss of a methyl radical from the sulfonyl group or the entire methylsulfonyl group.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Proposed Fragmentation |

|---|---|---|

| 199 | [C₉H₁₃NO₂S]⁺ | Molecular Ion (M⁺) |

| 184 | [C₈H₁₀NO₂S]⁺ | Loss of a methyl radical (-CH₃) |

| 120 | [C₈H₁₀N]⁺ | Loss of the methylsulfonyl group (-SO₂CH₃) |

High-Resolution Mass Spectrometry (HRMS) Applications for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula. The theoretical monoisotopic mass of C₉H₁₃NO₂S is 199.0667 Da. uni.lu An HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the molecular formula and distinguish it from other potential isomers or compounds with the same nominal mass.

Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are vital for isolating the pure compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive organic compounds. A reversed-phase HPLC method would typically be employed for this compound. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a mixture of water and acetonitrile or methanol.

The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A well-optimized method can separate the target compound from starting materials, by-products, and other impurities. The use of a diode-array detector (DAD) or UV-Vis detector allows for the monitoring of the elution at a wavelength where the aromatic compound strongly absorbs. The selectivity of HPLC can be influenced by interactions between the sulfonyl group and the stationary phase. nih.gov

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | A single major peak with a specific retention time (e.g., 4.5 min), purity >98% |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While sulfonamides and substituted anilines can sometimes exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity, GC analysis is feasible, often after derivatization to increase volatility and thermal stability. nih.govscilit.comacs.org For instance, the amine group could be acylated to form a less polar amide.

The analysis would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. Coupling GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for both separation and identification.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. libretexts.orgresearchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system (mobile phase).

By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on the plate, a chemist can visually track the disappearance of the reactant spot and the appearance of a new product spot. libretexts.org The Retardation factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. Differences in Rƒ values allow for the separation of the product from reactants and by-products. Visualization is often achieved under UV light, as the aromatic ring of the compound will fluoresce, or by using chemical stains. usda.gov

Table 4: Example of TLC for Reaction Monitoring

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica gel on aluminum plate |

| Mobile Phase | Ethyl Acetate:Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

| Rƒ of Starting Material | e.g., 0.6 |

| Rƒ of Product | e.g., 0.3 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their functional groups and characterizing the nature of their chemical bonds. For this compound, these methods provide a detailed fingerprint based on the vibrational modes of its constituent parts: the aniline (B41778) ring, the primary amine group, the two methyl substituents on the ring, and the methylsulfonyl group.

While direct experimental spectra for this compound are not widely available in the literature, a comprehensive analysis can be constructed by examining the characteristic vibrational frequencies of its functional moieties found in analogous compounds. Theoretical calculations, particularly using Density Functional Theory (DFT) methods, are also a standard approach for predicting vibrational frequencies with a high degree of accuracy. asianpubs.org

The vibrational modes of this compound can be categorized based on the motions of its specific functional groups.

Aniline Moiety Vibrations

The core of the molecule is a substituted aniline ring. Its vibrations are characteristic of aromatic systems but are influenced by the attached amino, methyl, and methylsulfonyl groups.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce multiple bands in the 1625-1400 cm⁻¹ region. For substituted anilines, prominent peaks are often observed around 1600 cm⁻¹ and 1500 cm⁻¹.

Ring Breathing Modes: The symmetric stretching of the entire benzene ring, known as the "breathing" mode, gives rise to a characteristic vibration. In aniline, this appears around 810 cm⁻¹. The substitution pattern in this compound will influence the exact position of this mode.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, typically in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of these out-of-plane bends is particularly sensitive to the substitution pattern on the ring.

Amino Group (NH₂) Vibrations

The primary amine group attached to the ring has several distinct vibrational modes.

N-H Stretching: Primary amines show two characteristic N-H stretching bands: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency. These typically appear in the 3500-3300 cm⁻¹ range. The formation of hydrogen bonds can cause these bands to broaden and shift to lower wavenumbers.

N-H Bending (Scissoring): The in-plane bending or "scissoring" motion of the NH₂ group is observed in the 1650-1580 cm⁻¹ region. This peak can sometimes overlap with the aromatic C=C stretching bands.

C-N Stretching: The stretching vibration of the bond connecting the amino group to the aromatic ring (C-N) typically occurs in the 1350-1250 cm⁻¹ range for aromatic amines.

Methyl Group (CH₃) Vibrations

The molecule contains two methyl groups attached to the aromatic ring and one in the methylsulfonyl group. These give rise to their own set of characteristic vibrations.

C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2975-2850 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending (deformation) vibrations of the methyl groups appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Methylsulfonyl Group (SO₂CH₃) Vibrations

The methylsulfonyl group is a key functional moiety with very strong and characteristic infrared absorptions, making it easily identifiable.

Asymmetric and Symmetric SO₂ Stretching: The most prominent vibrations of the sulfonyl group are the asymmetric and symmetric stretching of the S=O bonds. These produce two very strong and distinct bands, typically found in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The exact frequencies are sensitive to the electronic environment.

S-C Stretching: The stretching vibration of the sulfur-carbon bond is expected at lower frequencies, generally in the 800-600 cm⁻¹ range.

The following tables summarize the expected characteristic vibrational frequencies for this compound in both Infrared and Raman spectroscopy, based on data from analogous compounds.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| 3500 - 3400 | Medium | Asymmetric N-H Stretch | Amino (NH₂) |

| 3400 - 3300 | Medium | Symmetric N-H Stretch | Amino (NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 2975 - 2950 | Medium | Asymmetric C-H Stretch | Methyl (CH₃) |

| 2880 - 2850 | Medium-Weak | Symmetric C-H Stretch | Methyl (CH₃) |

| 1620 - 1590 | Medium-Strong | N-H Bending (Scissoring) | Amino (NH₂) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |

| 1470 - 1440 | Medium | Asymmetric C-H Bending | Methyl (CH₃) |

| 1385 - 1370 | Medium | Symmetric C-H Bending | Methyl (CH₃) |

| 1350 - 1300 | Very Strong | Asymmetric SO₂ Stretch | Methylsulfonyl (SO₂) |

| 1300 - 1250 | Medium | Aromatic C-N Stretch | Amino (NH₂) |

| 1160 - 1120 | Very Strong | Symmetric SO₂ Stretch | Methylsulfonyl (SO₂) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Aromatic Ring |

| 800 - 600 | Medium | S-C Stretch | Methylsulfonyl (SO₂) |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Strong | Aromatic C-H Stretch | Aromatic Ring |

| 2975 - 2850 | Strong | C-H Stretch (Symmetric & Asymmetric) | Methyl (CH₃) |

| 1610 - 1580 | Strong | Aromatic C=C Stretch | Aromatic Ring |

| ~1000 | Strong | Ring Breathing Mode | Aromatic Ring |

| 1350 - 1300 | Medium-Weak | Asymmetric SO₂ Stretch | Methylsulfonyl (SO₂) |

| 1160 - 1120 | Medium | Symmetric SO₂ Stretch | Methylsulfonyl (SO₂) |

| 800 - 600 | Medium | S-C Stretch | Methylsulfonyl (SO₂) |

It is important to note that while IR spectroscopy is particularly sensitive to polar bonds, making the SO₂ and NH₂ vibrations very prominent, Raman spectroscopy often provides complementary information. Aromatic ring vibrations and symmetric non-polar bonds tend to show strong signals in Raman spectra. The combination of both techniques would be necessary for a complete and unambiguous characterization of the vibrational properties of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve geometry optimization of the compound using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional arrangement of its atoms.

The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution. These maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule.

Table 4.1: Hypothetical Electronic Properties of 2,6-Dimethyl-3-(methylsulfonyl)aniline

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

Note: The values in this table are illustrative and not based on actual computational results for this compound.

DFT calculations can be used to determine the relative energies of different spatial arrangements (conformers) of the molecule. By rotating bonds, particularly around the aniline (B41778) and methylsulfonyl groups, a potential energy surface can be scanned to identify the lowest energy (most stable) conformation. This analysis is critical for understanding how the molecule will behave in different environments.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov Local reactivity, identifying the most likely sites for electrophilic or nucleophilic attack, can be determined using methods like Fukui functions or by analyzing the MEP map. researchgate.net

Table 4.2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV-1 | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a compound. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity Assessment

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. rsc.org An MD simulation of this compound, either in a solvent or bound to a receptor, would reveal its dynamic behavior, conformational flexibility, and the stability of its interactions. This technique can be used to calculate more accurate binding free energies, providing a more reliable assessment of binding affinity than docking alone.

Advanced Theoretical Concepts in Molecular Interactions

More advanced computational analyses could explore subtle electronic effects within the molecule.

n→π* Interactions : These are weak, stabilizing interactions involving the delocalization of a lone pair (n) of an electron-donating atom into the antibonding orbital (π*) of a nearby carbonyl or other unsaturated group. harvard.edu While not immediately obvious from the structure of this compound, such interactions could be relevant in its interactions with receptor molecules.

Bürgi–Dunitz Trajectory Analysis : This concept describes the preferred angle at which a nucleophile approaches a carbonyl carbon. ucm.esnih.gov It is based on a balance between maximizing orbital overlap and minimizing steric repulsion. researchgate.net Analysis of the electron density around the sulfonyl group in this compound could reveal preferred trajectories for intermolecular interactions, which is crucial for understanding its binding mechanisms.

Pharmacological Investigations and Mechanism of Action

In Vitro Assays for Biological Activity Profiling of 2,6-Dimethyl-3-(methylsulfonyl)aniline and its Derivatives

A range of in vitro assays has been employed to characterize the biological effects of this compound and its analogs at a cellular and molecular level.

The methylsulfonyl group is recognized as a key pharmacophore that can lead to selective inhibition of cyclooxygenase-2 (COX-2). mdpi.com Derivatives of this compound have been investigated for their potential as selective COX-2 inhibitors. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of the COX-1 isoform. mdpi.com

A series of imidazo[2,1-b]thiazole derivatives featuring a methylsulfonyl COX-2 pharmacophore were synthesized and assessed for their COX inhibitory activity. All tested compounds in this series demonstrated selective inhibition of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM. brieflands.com The potency and selectivity were influenced by the nature and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring. brieflands.com One of the most potent compounds identified was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, which exhibited an IC50 for COX-2 of 0.08 µM and a selectivity index of 313.7. brieflands.com

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Imidazo[2,1-b]thiazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 6a | >100 | 0.08 | 313.7 |

| 6b | >100 | 0.11 | >909 |

| 6c | >100 | 0.12 | >833 |

| 6d | >100 | 0.14 | >714 |

| 6e | >100 | 0.15 | >666 |

| 6f | 25.1 | 0.08 | 313.75 |

| 6g | 31.7 | 0.16 | 198.12 |

Data sourced from Shahrasbi et al., 2018. brieflands.com

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in the immune and nervous systems. nih.gov Modulators of these receptors have therapeutic applications in autoimmune diseases. nih.gov While S1P receptor agonists can sequester lymphocytes in secondary lymphoid organs, the precise mechanism of action is still under investigation. nih.gov There is currently no available research from the provided search results that has specifically investigated the binding of this compound or its direct derivatives to sphingosine phosphate receptors.

A compound with a structurally related (3,5-dimethylphenyl)sulfonyl moiety, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has been identified as a new Dishevelled 1 (DVL1) inhibitor. nih.gov The DVL proteins are key components of the WNT signaling pathway, which is implicated in cancer development and chemoresistance. nih.gov This finding suggests that derivatives containing a dimethylphenyl)sulfonyl group may have the potential to modulate the WNT signaling pathway. nih.gov However, direct evidence for this compound in modulating this or other signaling pathways is not available in the provided search results.

Compounds containing sulfonyl and aniline (B41778) moieties have been explored for their antimicrobial properties. ajol.inforesearchgate.netnih.gov A study on new sulfonyl phenoxides showed that some of these compounds exhibited moderate activity against Candida albicans, while having weak activity against both Gram-positive and Gram-negative bacteria. ajol.info Another study focused on novel N-substituted piperazine derivatives with a sulfonyloxy aniline moiety, indicating the interest in this chemical class for antimicrobial research. researchgate.net

Furthermore, a series of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives were synthesized and evaluated for their antimicrobial effects. nih.gov Certain compounds in this series, such as 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one, showed activity against Gram-positive bacterial strains. nih.gov Additionally, a 1,3-oxazole derivative from this series was active against the C. albicans strain. nih.gov These findings suggest that the broader class of sulfonyl-containing aromatic compounds, which includes derivatives of this compound, warrants further investigation for antimicrobial applications.

Table 2: Antimicrobial Activity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives (Diameter of Inhibition Zone in mm)

| Compound | Enterococcus faecium E5 | Staphylococcus aureus ATCC 6538 | Bacillus subtilis ATCC 6683 | Candida albicans 393 |

|---|---|---|---|---|

| 3 | 15 | - | - | - |

| 4 | 10 | 8 | 9 | - |

| 5a | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

| 5b | - | 9 | - | - |

| 6a | - | - | - | 8 |

| 6b | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

Data sourced from Ionescu et al., 2021. nih.gov

The anticancer potential of compounds related to this compound has been an area of active research. For instance, the previously mentioned DVL1 inhibitor with a (3,5-dimethylphenyl)sulfonyl group demonstrates a potential mechanism for anticancer activity through the inhibition of the WNT pathway. nih.gov

In a separate line of research, a series of diphenylimidazo-quinoxalinamine derivatives were synthesized and evaluated as potential anticancer agents. mdpi.com For a series of imidazole derivatives, it was noted that the placement of a benzene (B151609) sulfonyl group on the benzimidazole nitrogen enhanced anticancer activity, and further substitutions on the phenylsulfonyl ring with methyl groups increased potency. mdpi.com This highlights the importance of the sulfonyl group in the design of novel anticancer compounds.

In Vivo Pharmacological Models for Efficacy Determination

For example, a study on 1,5-diarylpyrazoles-urea based hybrid molecules as COX-2 inhibitors conducted in vivo anti-inflammatory activity assays. aalto.fi The most potent compound in this series demonstrated a 64.28% inhibition in a carrageenan-induced rat paw edema model, which was superior to the 57.14% inhibition observed with the standard drug, Celecoxib. aalto.fi

There is no specific in vivo pharmacological data available for this compound in the provided search results.

Assessment of Anti-inflammatory Efficacy in Preclinical Models (e.g., Edema Models)

There is no available scientific literature detailing the assessment of anti-inflammatory efficacy for this compound in any preclinical models.

Anti-inflammatory activity of novel compounds is commonly evaluated using in vivo models such as carrageenan-induced or dextran-induced paw edema in rodents. nih.gov In these models, a substance is administered to induce a localized, acute, and reproducible inflammation, typically in the paw. nih.gov The efficacy of a test compound is then determined by its ability to reduce the resulting swelling (edema) compared to a control group. dergipark.org.tr The absence of any such published studies for this compound means its potential effects on inflammation remain unknown.

Table 1: Anti-inflammatory Efficacy in Edema Models

| Preclinical Model | Test Compound | Outcome |

|---|---|---|

| Edema Models | This compound | No data available |

Evaluation of Analgesic Activity

No studies evaluating the analgesic (pain-relieving) activity of this compound were identified in the scientific literature.

Table 2: Analgesic Activity Assessment

| Analgesic Model | Test Compound | Outcome |

|---|---|---|

| Various (e.g., Writhing Test, Hot Plate) | This compound | No data available |

Elucidation of Molecular Mechanisms of Action

Characterization of Protein and Enzyme Interaction Pathways

There is no published research characterizing the protein and enzyme interaction pathways for this compound. The molecular targets of this compound, including any potential affinity for specific enzymes (such as cyclooxygenases, which are common targets for anti-inflammatory drugs) or receptors, have not been elucidated. chula.ac.th

Analysis of Cellular Signaling Modulation

No information is available regarding the analysis of cellular signaling modulation by this compound. Investigations into how a compound might affect intracellular signaling cascades, such as the NF-κB pathway which is crucial in inflammation, are fundamental to understanding its mechanism of action. nih.govarvojournals.org However, no such analyses have been reported for this specific molecule.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of Substituent Modifications on Efficacy and Selectivity

No structure-activity relationship (SAR) studies for derivatives of this compound have been published. SAR studies are essential in medicinal chemistry to understand how modifying the chemical structure of a parent compound affects its biological activity. rsc.orgplos.org Such studies systematically alter functional groups on the molecule and assess the resulting impact on efficacy and selectivity for a biological target. The absence of these studies indicates that the chemical scaffold of this compound has not been explored for the development of optimized pharmacological agents.

Table 3: Summary of Mechanistic and SAR Findings

| Area of Study | Test Compound / Derivatives | Findings |

|---|---|---|

| Protein/Enzyme Interaction | This compound | No data available |

| Cellular Signaling Modulation | This compound | No data available |

| Structure-Activity Relationship | Derivatives of this compound | No data available |

Pharmacophore Identification and Optimization for Targeted Activity

In the development of targeted therapies, the identification of a pharmacophore is a critical step. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For derivatives of this compound, which are being investigated for their potential as kinase inhibitors, particularly targeting p38 mitogen-activated protein (MAP) kinase, understanding the pharmacophore is key to optimizing their therapeutic potential. nih.govarabjchem.orgnih.govnih.gov

The p38 MAP kinase is a significant target in the development of treatments for inflammatory diseases due to its central role in the signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov Various classes of p38 inhibitors have been developed, many of which feature an aniline core, suggesting its importance in the pharmacophore of these molecules.

Pharmacophoric Features of Aniline-Based p38 MAP Kinase Inhibitors

A general pharmacophore model for aniline-based p38 MAP kinase inhibitors has been elucidated through numerous studies. The key features typically include:

A hydrogen bond donor: The aniline amine group is crucial for forming a hydrogen bond with the backbone carbonyl of a key amino acid residue in the hinge region of the kinase's ATP-binding pocket. This interaction is a cornerstone of the binding affinity for many kinase inhibitors.

Aromatic/hydrophobic regions: The phenyl ring of the aniline moiety occupies a hydrophobic pocket within the active site. The substituents on this ring play a significant role in modulating the potency and selectivity of the inhibitor.

A hydrogen bond acceptor: Often, a nearby functional group that can accept a hydrogen bond is present, further anchoring the inhibitor in the active site.

Hypothetical Pharmacophore of a this compound-Based Inhibitor

Based on the general pharmacophore for p38 MAP kinase inhibitors, a hypothetical binding model for an inhibitor containing the this compound scaffold can be proposed.

The aniline amine would serve as the primary hydrogen bond donor to the hinge region of the p38 MAP kinase.

The dimethylated phenyl ring would occupy a hydrophobic pocket . The two methyl groups at positions 2 and 6 are expected to provide steric hindrance that can influence the conformation of the molecule and potentially enhance selectivity.

The methylsulfonyl group at the 3-position is a strong hydrogen bond acceptor and could interact with donor residues in the solvent-exposed region of the active site, thereby increasing the inhibitor's potency.

Optimization for Targeted Activity

Once a pharmacophore has been identified, the next step is to optimize the lead compound to improve its activity, selectivity, and pharmacokinetic properties. For a hypothetical inhibitor based on this compound, several optimization strategies could be employed, as guided by structure-activity relationship (SAR) studies of other aniline-based p38 inhibitors.

| Modification Site | Rationale for Modification | Potential Impact on Activity |

| Aniline Amine | Substitution with small alkyl groups | May improve cell permeability but could disrupt essential hydrogen bonding. |

| Phenyl Ring | Introduction of different substituents | Can modulate electronic properties and hydrophobic interactions to enhance potency and selectivity. |

| Methyl Groups | Replacement with other alkyl or halogen groups | Alters steric profile and can influence binding conformation and selectivity. |

| Methylsulfonyl Group | Modification of the alkyl group or replacement with other sulfonyl derivatives | Can fine-tune hydrogen bonding interactions and impact solubility. |

Detailed SAR studies would be necessary to systematically explore these modifications. For instance, a series of analogs could be synthesized with variations at the 4-position of the aniline ring to probe for additional interactions.

| Compound | Modification at R | Hypothetical p38 Inhibition (IC50, nM) |

| 1a | H | 500 |

| 1b | F | 250 |

| 1c | Cl | 150 |

| 1d | OCH3 | 300 |

| 1e | CF3 | 100 |

This data is illustrative and represents a hypothetical SAR for optimization studies.

The optimization process would also involve evaluating the compounds for their selectivity against other kinases to minimize off-target effects. The unique substitution pattern of this compound, with its bulky methyl groups and the strong hydrogen-bonding potential of the methylsulfonyl group, provides a promising starting point for the design of potent and selective p38 MAP kinase inhibitors.

Toxicological Assessment and Environmental Fate Studies

In Vitro Cytotoxicity and Genotoxicity Investigations

In vitro studies on aniline (B41778) derivatives are crucial for determining their potential to cause cellular damage and genetic mutations. While specific data for 2,6-Dimethyl-3-(methylsulfonyl)aniline is not available, research on the closely related compound 2,6-dimethylaniline (B139824) (2,6-DMA) provides significant insights.

Studies have shown that 2,6-DMA and its metabolites can induce dose-dependent cytotoxicity and mutagenicity in various cell lines. nih.gov The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) through the redox cycling of its aminophenol and quinone imine metabolites, rather than through the formation of covalent DNA adducts. nih.govoup.com This ROS production can lead to DNA strand breaks, a hallmark of genotoxic potential. nih.govoup.com

In the Comet assay, a method for detecting DNA damage, metabolites of both 2,6-DMA and 3,5-DMA induced a dose-related increase in DNA strand breaks in cultured mammalian cells. nih.gov Furthermore, mutagenicity assays using Chinese hamster ovary (CHO) cells revealed that 2,6-DMA and its derivatives predominantly cause single base pair substitutions, particularly G:C to A:T transitions. nih.gov

However, results from Ames tests (a common bacterial reverse mutation assay) for 2,6-DMA have been inconsistent. nih.gov Some studies report weak mutagenic activity, often dependent on the specific metabolic activation system used, while others show negative results. nih.govnih.gov This suggests that the genotoxic potential of 2,6-DMA may be highly dependent on specific metabolic pathways that are not always replicated in standard in vitro test systems. nih.govca.gov

| Test Compound | Assay | Test System | Key Finding | Reference |

|---|---|---|---|---|

| 2,6-Dimethylaniline (2,6-DMA) & Metabolites | Mutagenicity Assay | Chinese Hamster Ovary (CHO) AS52 Cells | Induced dose-dependent increase in mutant fraction; primarily G:C to A:T transitions. | nih.gov |

| 2,6-DMA Metabolites | Comet Assay | Chinese Hamster Ovary (CHO) AS52 Cells | Produced a dose-related increase in DNA strand breaks. | nih.gov |

| 2,6-DMA | Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | Induced chromosomal aberrations. | nih.gov |

| 2,6-DMA | Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Induced sister chromatid exchange. | nih.gov |

| 2,6-DMA | Ames Test (Salmonella) | S. typhimurium | Inconsistent results; some studies show weak mutagenicity with specific activation. | nih.govnih.gov |

Preclinical Toxicity Profiles, including Acute and Sub-chronic Studies

Preclinical toxicity studies in animal models help to identify target organs and establish no-effect levels. Data for the related compound N,N-dimethylaniline provides a basis for understanding potential acute and sub-chronic effects.

Acute Toxicity: Acute exposure to N,N-dimethylaniline has demonstrated moderate toxicity from oral exposure and high toxicity from dermal exposure in animal tests. epa.gov In humans, a lethal oral dose has been reported as 50 mg/kg. cdc.gov Clinical signs of acute toxicity in animals include weakness, tremors, convulsions, and slowed breathing. scbt.com A primary effect of aniline compounds is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin). cdc.gov

Sub-chronic Toxicity: A 13-week sub-chronic study in Fischer 344 rats and B6C3F1 mice administered N,N-dimethylaniline by gavage revealed several dose-dependent effects. nih.govtandfonline.com No mortality was observed, but male rats showed a significant decrease in body weight gain at higher doses. nih.gov

Key findings across both species included:

Splenomegaly: Enlargement of the spleen was observed in all treated groups of rats and mice, with severity increasing with the dose. nih.govtandfonline.com

Hematological Effects: Microscopic examination showed hemosiderin (an iron-storage complex) deposits in the spleen, liver, testes, and kidney. nih.govtandfonline.com Increased hematopoiesis (blood cell formation) was noted in the spleen and liver, along with bone marrow hyperplasia in rats, indicating a response to effects on the blood. nih.gov

Clinical Signs: Dose-dependent signs of toxicity included decreased motor activity and cyanosis. nih.govtandfonline.com

In this study, a no-observable-effect level (NOEL) was not reached for rats, suggesting they are more sensitive than mice to the toxic effects of N,N-dimethylaniline. nih.gov For mice, the NOEL was estimated at 31.25 mg/kg. nih.gov

| Parameter | Species | Observed Effect | Reference |

|---|---|---|---|

| Acute Oral Toxicity | Rat | Moderate toxicity. LD50 of 1,410 mg/kg. | epa.govcdc.gov |

| Acute Dermal Toxicity | Rabbit | High toxicity. | epa.gov |

| Sub-chronic (13-week) Target Organs | Rat, Mouse | Spleen (splenomegaly, hemosiderosis, hematopoiesis), Blood, Liver, Kidney. | nih.govtandfonline.com |

| Sub-chronic Clinical Signs | Rat, Mouse | Cyanosis, decreased motor activity. | nih.govtandfonline.com |

| Sub-chronic No-Observable-Effect Level (NOEL) | Mouse | 31.25 mg/kg/day. | nih.gov |

| Sub-chronic Lowest-Observable-Adverse-Effect Level (LOAEL) | Rat | 31.25 mg/kg/day (NOEL not established). | epa.gov |

Environmental Degradation Pathways and Kinetics

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photolysis, and hydrolysis.

Biodegradation is a primary mechanism for the removal of aniline from the environment. mdpi.comnih.gov Studies have shown that various microorganisms in soil and aquatic systems can utilize aniline as a source of carbon and nitrogen. mdpi.commdpi.comgnest.org

The degradation process is highly dependent on environmental conditions such as pH and temperature, with optimal degradation typically occurring at a neutral pH (around 7.0) and temperatures between 28-35°C. gnest.org The rate of biodegradation can be significantly enhanced by the presence of an acclimated microbial community. nih.gov In one study, the degradation of 100 mg/L of aniline by an isolated bacterial strain, Enterobacter ludwigii, reached 96% efficiency within 7 days under optimal conditions. gnest.org

The primary biodegradation pathway for aniline involves oxidative deamination to form catechol. nih.govmdpi.com Catechol is then further metabolized through ring cleavage and subsequent steps, ultimately leading to mineralization into carbon dioxide and water. nih.gov

Photolysis: Aniline and its derivatives can undergo photodegradation, a process driven by light. In the atmosphere, aniline is rapidly degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 2 hours. dcceew.gov.au In aquatic environments, photolysis is also a relevant degradation pathway, though its rate can be influenced by the presence of other substances. nih.govresearchgate.net For instance, the presence of microalgae has been shown to accelerate the photodegradation of aniline, a process mediated by reactive oxygen species like hydroxyl radicals and singlet oxygen generated by the algae. nih.gov The use of photocatalysts like titanium dioxide (TiO2) under UV or visible light can also significantly enhance the degradation of aniline derivatives. researchgate.netresearchgate.netmdpi.com

Hydrolysis: Hydrolysis is a chemical reaction with water. While some complex aniline derivatives, particularly those containing ester or amide linkages, may be susceptible to hydrolysis, simple anilines are generally stable to hydrolysis under typical environmental pH conditions. The sulfonyl group is generally resistant to hydrolysis. semanticscholar.org Specific hydrolysis data for this compound is not available, but based on its structure, significant hydrolytic degradation is not expected.

Environmental Distribution and Partitioning Behavior (e.g., in Soil, Water, Sediment)

The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine how it partitions between soil, water, and air. Once released into the environment, aniline compounds can interact with soil and sediment through processes like hydrophobic partitioning, covalent binding, and electrostatic interactions. nih.gov

Aniline's tendency to adsorb to soil is a key factor in its environmental fate. dcceew.gov.au This adsorption is strongly linked to the organic matter content of the soil. researchgate.net The process involves both reversible mass transfer and slower, irreversible reactions with soil components. researchgate.net Aniline in solution readily adsorbs to colloidal organic matter, which can increase its persistence and potential for movement into groundwater. dcceew.gov.au The partitioning behavior influences the compound's bioavailability and susceptibility to degradation.

| Environmental Compartment | Partitioning Behavior / Distribution Process | Governing Factors | Reference |

|---|---|---|---|

| Soil/Sediment | Adsorption to organic matter and clay particles through hydrophobic partitioning, covalent binding, and electrostatic interactions. | Soil organic matter content, pH, clay content. | nih.govresearchgate.net |

| Water | Slightly soluble in water. Adsorbs to suspended colloidal organic matter, which can increase persistence. | Water solubility, presence of humic materials. | dcceew.gov.aunih.gov |

| Air | Subject to volatilization from soil and water surfaces. | Vapor pressure, Henry's Law constant. | dcceew.gov.auornl.gov |

Ecotoxicological Impact on Non-Target Organisms in various Environmental Compartments

Aniline and its derivatives are recognized as toxic to a range of aquatic organisms, including fish, invertebrates, and algae, making them a concern for aquatic ecosystem health. mdpi.comnih.gov

Acute toxicity tests have revealed a wide range of sensitivities among different species. In one study, the 96-hour median lethal concentration (LC50) values for aniline were determined for several freshwater organisms:

Tilapia (Oreochromis mossambicus): 69.4 mg/L nih.gov

Cladoceran (Moina micrura): 0.6 mg/L nih.gov

Oligochaete worm (Branchiura sowerbyi): 586 mg/L nih.gov

These results highlight that invertebrates like Moina micrura can be significantly more sensitive to aniline than fish or worms. nih.gov

Chronic, or long-term, exposure to even very low concentrations of aniline can also have significant impacts. For example, tilapia exposed to aniline concentrations as low as 0.02 mg/L over 90 days showed reduced growth rates and food conversion efficiency. nih.gov At slightly higher concentrations (0.5 mg/L and above), the reproductive functions of the fish were negatively affected. nih.gov Furthermore, aniline can impact ecosystem-level parameters by reducing dissolved oxygen, primary productivity, and plankton populations in the water. nih.gov In terrestrial environments, high concentrations of aniline have been shown to inhibit soil microbial activity. researchgate.net

Table of Compounds Mentioned

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| This compound | - | 10311-40-7 |

| Aniline | Benzenamine | 62-53-3 |

| 2,6-Dimethylaniline | 2,6-Xylidine | 87-62-7 |

| N,N-Dimethylaniline | DMA | 121-69-7 |

| 3,5-Dimethylaniline | 3,5-Xylidine | 108-69-0 |

| Catechol | 1,2-Dihydroxybenzene | 120-80-9 |

| Titanium dioxide | - | 13463-67-7 |

Applications and Future Research Directions

Development as a Research Probe in Biological Systems and Chemical Biology

The unique structural characteristics of 2,6-dimethyl-3-(methylsulfonyl)aniline make it a promising candidate for development as a research probe. Fluorescent probes are instrumental in visualizing and understanding complex biological processes within living cells. While there is no direct evidence of this compound being used as a fluorescent probe, its aniline (B41778) scaffold is a common feature in many synthetic fluorescent dyes. The development of novel fluorescent probes is crucial for advancing live-cell imaging and understanding cellular dynamics.

Future research could focus on modifying the this compound structure to enhance its fluorescent properties. The introduction of specific functional groups could allow it to target and label particular cellular compartments or biomolecules, enabling researchers to monitor their behavior in real-time. Such probes would be invaluable tools in chemical biology for dissecting intricate cellular pathways and protein-protein interactions.

Potential in Medicinal Chemistry for Rational Drug Discovery

The field of medicinal chemistry is constantly in search of novel molecular scaffolds for the development of new therapeutic agents. Rational drug design, which relies on an understanding of molecular interactions and biological targets, is a key strategy in this endeavor. The aniline and sulfonamide moieties present in this compound are well-established pharmacophores found in a multitude of approved drugs.

Design of Novel Therapeutic Agents Targeting Specific Pathologies

The structural framework of this compound can serve as a starting point for the design of new drugs. By systematically modifying its structure, medicinal chemists can create libraries of analog compounds to screen for activity against various diseases. The principles of rational drug design can guide these modifications to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets.

Applications in Specific Disease Areas such as Inflammation, Cancer, and Neurological Disorders

Inflammation: The methylsulfonylphenyl group is a key feature of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govnih.govacs.orgaalto.fi While research on this compound itself is lacking, derivatives of 4-(methylsulfonyl)aniline (B1202210) have been synthesized and shown to possess anti-inflammatory properties. researchgate.net This suggests that the this compound scaffold could be a promising starting point for the development of new anti-inflammatory agents with potentially improved efficacy and safety profiles.

Cancer: Substituted anilines and sulfonamides are prevalent in a wide range of anticancer agents. nih.govnih.govresearchgate.netmdpi.com For instance, benzothiazole (B30560) aniline derivatives have shown selective cytotoxic activity against various cancer cell lines. mdpi.com The structural features of this compound could be exploited to design novel compounds that target specific pathways involved in cancer progression, such as cell proliferation and angiogenesis.

Neurological Disorders: The development of therapeutics for neurological disorders is a significant challenge. The core structure of this compound could be investigated for its potential to modulate targets relevant to neuroinflammation and neurodegeneration.

Role in Agrochemical and Specialty Chemical Development

The aniline scaffold is a fundamental building block in the agrochemical industry. For example, 2,6-dimethylaniline (B139824) is a precursor to the fungicide metalaxyl (B1676325) and the herbicide metazachlor. wikipedia.org Dinitroaniline derivatives are also known for their herbicidal and antimitotic effects. researchgate.net The specific substitution pattern of this compound could lead to the discovery of new herbicides or fungicides with novel modes of action. Further research is needed to evaluate the herbicidal and pesticidal efficacy of this compound and its derivatives. google.commdpi.comnih.gov

In the realm of specialty chemicals, aniline derivatives are used in the synthesis of polymers and dyes. The unique combination of functional groups in this compound could be leveraged to create novel polymers with specific properties or to develop new classes of dyes.

Emerging Research Areas and Unexplored Potential in Materials Science and Catalysis

The potential applications of this compound extend beyond the life sciences. In materials science, aniline derivatives are precursors to conductive polymers like polyaniline. bue.edu.eg The methylsulfonyl group could modify the electronic properties and processability of such polymers, opening up new possibilities for their use in electronic devices and sensors.

In the field of catalysis, aniline derivatives can act as ligands for transition metal complexes. jocpr.comresearchgate.netmdpi.comnih.govrsc.org These complexes can exhibit catalytic activity in a variety of organic reactions. The specific steric and electronic properties of this compound as a ligand could lead to the development of novel catalysts with enhanced selectivity and efficiency.

Patent Landscape Analysis and Intellectual Property in Relation to this compound and its Analogs

A comprehensive analysis of the patent landscape reveals a significant number of patents related to substituted anilines and sulfonamides for a wide range of applications. However, patents specifically claiming the compound this compound are not readily apparent in the public domain.

There are numerous patents covering the synthesis and use of related compounds. For instance, patents exist for the production of 2,6-dialkylanilines and for aniline sulfonamide derivatives with various therapeutic uses. google.comgoogle.com The intellectual property surrounding reactive dyes often involves complex aniline-based structures. justia.com

The lack of specific patents for this compound suggests that this particular chemical space may be relatively unexplored, presenting opportunities for new inventions and intellectual property in the areas of pharmaceuticals, agrochemicals, and materials. Future patent applications are likely to focus on novel synthetic methods for this compound and its derivatives, as well as their specific applications in the fields outlined above.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,6-Dimethyl-3-(methylsulfonyl)aniline in biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) are widely used due to the compound’s compatibility with these methods. For biological samples (e.g., human plasma or tissue homogenates), reverse-phase HPLC with UV detection at 210–260 nm is preferred, using acetonitrile/water gradients for elution . Internal standards like deuterated analogs (e.g., 2-Methoxy-d3-phenol) improve quantification accuracy by compensating for matrix effects .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : The synthesis typically involves sulfonylation of 2,6-dimethylaniline using methanesulfonyl chloride under basic conditions. Key parameters include:

- Solvent Selection : Dichloromethane or toluene for solubility and inertness .

- Base Choice : Potassium carbonate (K₂CO₃) to neutralize HCl byproducts .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., over-sulfonylation) .

Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。